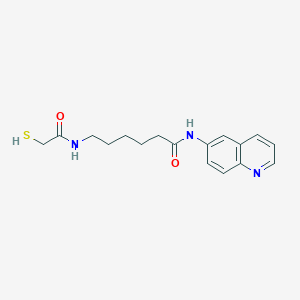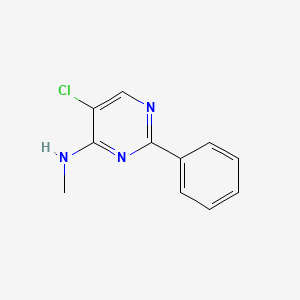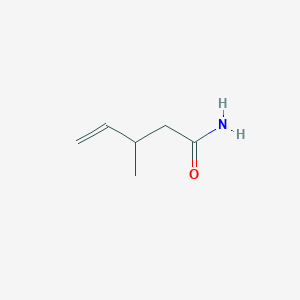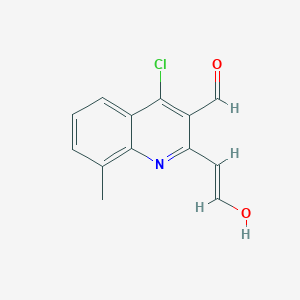![molecular formula C18H13N3O2 B12909282 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazoquinazoline core with a methoxybenzylidene substituent, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under specific reaction conditions. One common method is the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing purification techniques such as column chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxybenzylidene group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce reduced imidazoquinazoline compounds.
科学的研究の応用
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its dual inhibitory activity on PI3K and HDAC suggests potential therapeutic applications in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. As a dual inhibitor of PI3K and HDAC, the compound can induce multiple epigenetic modifications affecting signaling networks. This dual inhibition can lead to antiproliferative effects on cancer cells by disrupting key pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline derivatives: These compounds also exhibit dual inhibitory activity on PI3K and HDAC.
Imidazo[1,5-a]pyridine derivatives: Known for their luminescent properties and versatility in various applications.
Imidazo[1,2-a]pyrazine derivatives: These compounds are versatile scaffolds in organic synthesis and drug development.
Uniqueness
3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one is unique due to its specific substitution pattern and dual inhibitory activity on PI3K and HDAC. This combination of properties makes it a valuable compound for research in cancer therapy and other biomedical applications.
特性
分子式 |
C18H13N3O2 |
|---|---|
分子量 |
303.3 g/mol |
IUPAC名 |
(3E)-3-[(2-methoxyphenyl)methylidene]imidazo[1,2-c]quinazolin-2-one |
InChI |
InChI=1S/C18H13N3O2/c1-23-16-9-5-2-6-12(16)10-15-18(22)20-17-13-7-3-4-8-14(13)19-11-21(15)17/h2-11H,1H3/b15-10+ |
InChIキー |
UJQWSEZVKUJLMX-XNTDXEJSSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N=C3N2C=NC4=CC=CC=C43 |
正規SMILES |
COC1=CC=CC=C1C=C2C(=O)N=C3N2C=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)





![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)



![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)


